molecular formula C4H8ClFO3S B6174949 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride CAS No. 2624141-93-9

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride

Cat. No.: B6174949
CAS No.: 2624141-93-9
M. Wt: 190.62 g/mol
InChI Key: ZZUPYGDKJXDBBZ-UHFFFAOYSA-N
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Description

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClFO3S and a molecular weight of 190.62 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-fluoroethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide derivative .

Scientific Research Applications

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoroethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the fluoroethoxy group and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications .

Properties

CAS No.

2624141-93-9

Molecular Formula

C4H8ClFO3S

Molecular Weight

190.62 g/mol

IUPAC Name

2-(2-fluoroethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C4H8ClFO3S/c5-10(7,8)4-3-9-2-1-6/h1-4H2

InChI Key

ZZUPYGDKJXDBBZ-UHFFFAOYSA-N

Canonical SMILES

C(CF)OCCS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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